CP-724714

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In Vitro Anticancer Activity

Source

[1] In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714). Inoue, Kiyoshi, et al. Drug Metabolism and Disposition, vol. 51, no. 1, 2023, pp. 182-189. PubMed:

Metabolic Studies

Further scientific research focused on understanding how the human body metabolizes CP-724,714. This involved using human liver cells and recombinant enzymes to identify the pathways by which the compound is broken down. The study suggests that both cytochrome P450 enzymes (CYPs) and aldehyde oxidase (AO) are involved in the metabolism of CP-724,714 [1].

Source

[1] In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714). Inoue, Kiyoshi, et al. Drug Metabolism and Disposition, vol. 51, no. 1, 2023, pp. 182-189. PubMed:

CP-724714 is a selective inhibitor of the human epidermal growth factor receptor 2, also known as HER2 or ErbB2. This compound is classified as a small molecule and has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of breast cancer and other HER2-positive tumors. The chemical formula for CP-724714 is C27H27N5O3, and it has a molecular weight of approximately 469.55 g/mol. Its structure features a methoxy group and a quinazoline core, which are essential for its inhibitory activity against HER2 .

- There is no information available regarding the mechanism of action of this compound.

- If it was designed for a specific biological target, further research would be needed to elucidate its interaction with that target.

- Due to the lack of specific information, it is impossible to assess the safety hazards of this compound.

- Any potential for toxicity, flammability, or reactivity would require dedicated experimental studies.

The primary mechanism of action of CP-724714 involves the inhibition of HER2 phosphorylation and homodimerization, which are critical processes for HER2-mediated signaling pathways that promote tumor growth and survival. By binding to the ATP-binding site of the HER2 receptor, CP-724714 effectively blocks downstream signaling cascades that contribute to cancer cell proliferation . The compound has demonstrated a high degree of selectivity for HER2 over other receptor tyrosine kinases, exhibiting an IC50 value of approximately 10 nM against HER2, while showing 500-1000-fold selectivity over related receptors such as EGFR (epidermal growth factor receptor) .

CP-724714 has been extensively studied for its biological activity in various preclinical models. In vitro studies have shown that it effectively inhibits the growth of HER2-positive breast cancer cell lines. Additionally, it has been evaluated in clinical trials, where it displayed acceptable tolerability at doses up to 250 mg twice daily, although some patients experienced liver-related toxicities . The compound's pharmacokinetic profile indicates that plasma concentrations exceed those required for efficacy in preclinical models, suggesting potential effectiveness in clinical settings .

The synthesis of CP-724714 involves several key steps that include the formation of the quinazoline ring and subsequent modifications to introduce the methoxy and acetamide groups. One reported method includes the use of copper-mediated coupling reactions to form the desired structure efficiently. Various synthetic routes have been explored to optimize yield and purity, including high-performance liquid chromatography purification techniques .

CP-724714 is primarily investigated for its application in treating HER2-positive breast cancer. Its selective inhibition of HER2 makes it a candidate for combination therapies with other anticancer agents, potentially enhancing therapeutic outcomes in patients with advanced disease . Beyond oncology, recent studies suggest that CP-724714 may have antiviral properties, particularly against certain coronaviruses, indicating possible broader applications in infectious disease treatment .

Several compounds share structural similarities or target similar pathways as CP-724714. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Selectivity | Primary Use |

|---|---|---|---|

| Trastuzumab | Monoclonal antibody targeting HER2 | High | Breast Cancer |

| Lapatinib | Dual inhibitor of EGFR and HER2 | Moderate | Breast Cancer |

| Neratinib | Irreversible pan-HER inhibitor | High | Breast Cancer |

| Afatinib | Irreversible EGFR inhibitor | Moderate | Lung Cancer |

Uniqueness of CP-724714:

- Selectivity: CP-724714 exhibits exceptional selectivity for HER2 over other tyrosine kinases.

- Mechanism: Unlike monoclonal antibodies like trastuzumab, which target extracellular domains, CP-724714 inhibits intracellular signaling.

- Potential

Molecular Architecture

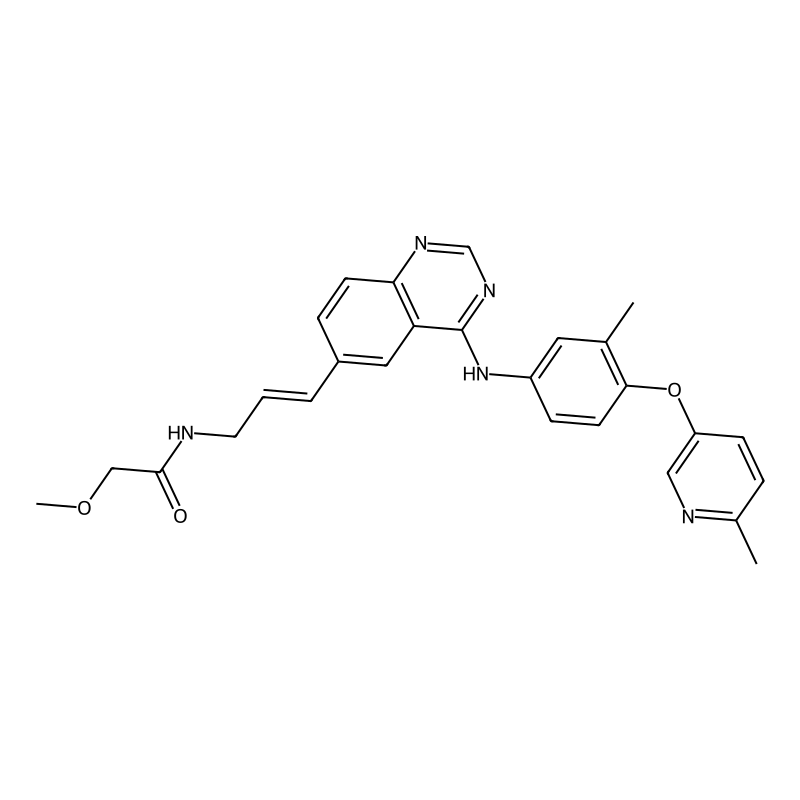

CP-724714 (IUPAC name: 2-methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide) features a quinazoline core substituted with a 3-methyl-4-(6-methylpyridin-3-yloxy)anilino group at position 4 and a trans-configured propenylacetamide side chain at position 6 (Figure 1). The quinazoline moiety is a bicyclic aromatic system comprising fused benzene and pyrimidine rings, which is critical for kinase inhibition. Key structural elements include:

- Methoxy group: Enhances solubility and modulates electronic interactions with the HER2 kinase domain.

- Trans double bond: Stabilizes the molecule in a conformation optimal for binding.

- Pyridinyloxy-anilino substituent: Facilitates hydrophobic interactions within the kinase ATP-binding pocket.

Table 1: Fundamental Structural Data

Physicochemical Properties

Physical Properties

CP-724714 is a solid at room temperature, with limited aqueous solubility but high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its melting and boiling points remain unspecified in available literature, though computational models estimate a boiling point of 687.3 ± 55.0°C at standard atmospheric pressure.

Table 2: Physical Characterization

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility in DMSO | ≥23.5 mg/mL (50.1 mM) | |

| Solubility in ethanol | ≥25.4 mg/mL (54.1 mM) | |

| Water solubility | Insoluble | |

| Flash point | 369.5 ± 31.5°C |

Chemical Stability

The compound is stable under standard storage conditions (-20°C in anhydrous solvents) but may degrade upon prolonged exposure to light or moisture. Its stability in biological matrices (e.g., serum) has been validated for pharmacokinetic studies, with no significant decomposition observed during short-term freeze-thaw cycles.

Biochemical Properties

Kinase Inhibition Profile

CP-724714 selectively targets HER2/ErbB2 with an IC₅₀ of 10 nM in cell-free assays, demonstrating >640-fold selectivity over EGFR (IC₅₀ = 6.4 μM). It exhibits negligible activity against insulin receptor (IR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2) at concentrations up to 10 μM.

Table 3: Selectivity Against Kinases

| Kinase | IC₅₀ (nM) | Source |

|---|---|---|

| HER2/ErbB2 | 10 ± 3 | |

| EGFR | 6,400 ± 2,100 | |

| c-Met | >10,000 | |

| Src | >10,000 |

Mechanism of Action

CP-724714 reversibly binds to the intracellular tyrosine kinase domain of HER2, competitively inhibiting ATP binding and subsequent autophosphorylation. In HER2-amplified breast cancer cells (e.g., BT-474, SKBR3), this inhibition leads to:

- G1 cell cycle arrest: Mediated by downregulation of cyclin D1 and phosphorylation of retinoblastoma protein (pRb).

- Apoptosis induction: Correlated with reduced phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, key survival signaling effectors.

In Vivo Pharmacodynamics

In xenograft models of HER2-overexpressing tumors (BT-474, MDA-MB-453), oral administration of CP-724714 (25–100 mg/kg) achieved dose-dependent tumor growth inhibition (50–90%) accompanied by reduced HER2 phosphorylation and downstream signaling. Pharmacodynamic studies in mice revealed rapid absorption (Tₘₐₓ = 1–2 h) and sustained target engagement for up to 8 h post-dose.

CP-724714 has a molecular formula of C27H27N5O3 and a molecular weight of 469.53 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 383432-38-0, with an alternative CAS number 537705-08-1 for the E/Z mixture [1] [2] [3] [4] [5]. The compound exists as a trans-configuration double bond isomer, as indicated by its InChI key LLVZBTWPGQVVLW-SNAWJCMRSA-N [6] [7].

The molecular structure of CP-724714 features a quinazoline core connected to a pyridine ring system through an ether linkage and an aniline bridge. The compound contains a methoxyacetamide side chain attached via an allyl linker to the quinazoline moiety. This complex structure contributes to its specific biological activity as a selective human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor [1] [8].

Physical State and Appearance

CP-724714 appears as a solid powder or crystalline material with a characteristic white to beige to yellow coloration [7] [9]. The compound demonstrates high purity, typically exceeding 98% as determined by high-performance liquid chromatography (HPLC) analysis [7] [9]. Commercial preparations of the compound are typically supplied as a fine powder suitable for pharmaceutical and research applications.

The compound exhibits achiral stereochemistry with no optical activity, containing one E/Z center corresponding to the double bond in the allyl chain [6]. The overall molecular charge is neutral, making it compatible with various formulation approaches [6].

Thermal Properties and Stability

Research findings indicate that CP-724714 possesses significant thermal stability characteristics. The predicted boiling point is 687.3±55.0°C at 760 mmHg, indicating substantial thermal stability under normal laboratory conditions [4]. The flash point is determined to be 369.5±31.5°C, suggesting appropriate safety margins for handling and storage [4].

The compound demonstrates excellent storage stability at room temperature conditions [10] [11]. Commercial suppliers recommend storage temperatures ranging from room temperature to -20°C for long-term preservation [7] [11]. Stability studies have confirmed that CP-724714 maintains its chemical integrity under repeated freeze-thaw cycles, with mean assayed values remaining within 15% of nominal concentrations at both high and low quality control sample concentrations [10].

Solubility Characteristics

The solubility profile of CP-724714 reveals important characteristics for pharmaceutical formulation and biological applications. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations of at least 23.5 mg/mL with clear solutions [12] [5] [7]. This high DMSO solubility makes it suitable for in vitro research applications where stock solutions are commonly prepared in this solvent.

In contrast, CP-724714 exhibits poor aqueous solubility, being classified as insoluble in water [5]. Predicted water solubility calculations indicate an extremely low value of 0.00223 mg/mL [13]. However, the compound shows moderate solubility in ethanol, achieving concentrations of at least 25.4 mg/mL [5].

The lipophilic nature of CP-724714 is reflected in its partition coefficient values. The logarithm of the partition coefficient (LogP) ranges from 4.05 to 4.49, depending on the prediction method used [13] [4]. The logarithm of aqueous solubility (LogS) is calculated as -5.3, confirming the poor water solubility [13].

Molecular Descriptors and Physicochemical Parameters

Detailed analysis of CP-724714's molecular descriptors reveals important physicochemical characteristics relevant to its biological activity and pharmaceutical properties. The polar surface area is calculated as 98.26 Ų, which falls within the optimal range for oral bioavailability according to Lipinski's rule of five [13] [4].

The molecule contains six hydrogen bond acceptors and two hydrogen bond donors, contributing to its specific binding interactions with target proteins [13]. The compound features nine rotatable bonds, providing sufficient conformational flexibility for receptor binding while maintaining structural integrity [13]. The molecular architecture includes four ring systems, contributing to the overall rigidity and specificity of the compound [13].

Spectroscopic Properties and Analytical Characteristics

Nuclear magnetic resonance (NMR) spectroscopy confirms that CP-724714 conforms to its expected molecular structure [9]. The compound's spectroscopic properties have been characterized to ensure structural integrity and purity in commercial preparations.

Mass spectrometry analysis provides additional confirmation of the compound's molecular identity. The exact mass is determined as 469.211389749 daltons [13] [4]. Predicted mass spectrometry fragmentation patterns have been established for analytical identification purposes, with specific fragmentation spectra available for both positive and negative ionization modes [14] [15].

Crystalline Forms and Polymorphism

Patent literature describes the existence of specific crystal forms of CP-724714, indicating potential polymorphic behavior [16]. The development of different crystalline forms is significant for pharmaceutical applications, as different polymorphs can exhibit varying solubility, stability, and bioavailability characteristics.

Powder X-ray diffraction patterns and nuclear magnetic resonance spectroscopy have been employed to characterize different crystal forms [16]. These analytical techniques provide definitive identification of specific polymorphic forms and ensure consistent pharmaceutical performance.

Chemical Stability and Degradation

Analytical studies have demonstrated that CP-724714 maintains chemical stability under standard laboratory conditions [10]. The compound exhibits resistance to degradation under normal handling and storage conditions, making it suitable for pharmaceutical development and research applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

537705-08-1

Wikipedia

Dates

2: Jani JP, Finn RS, Campbell M, Coleman KG, Connell RD, Currier N, Emerson EO, Floyd E, Harriman S, Kath JC, Morris J, Moyer JD, Pustilnik LR, Rafidi K, Ralston S, Rossi AM, Steyn SJ, Wagner L, Winter SM, Bhattacharya SK. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor. Cancer Res. 2007 Oct 15;67(20):9887-93. PubMed PMID: 17942920.

3: Guo F, Letrent SP, Munster PN, Britten CD, Gelmon K, Tolcher AW, Sharma A. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety. Cancer Chemother Pharmacol. 2008 Jun;62(1):97-109. Epub 2007 Sep 6. PubMed PMID: 17805538.

4: Munster PN, Britten CD, Mita M, Gelmon K, Minton SE, Moulder S, Slamon DJ, Guo F, Letrent SP, Denis L, Tolcher AW. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors. Clin Cancer Res. 2007 Feb 15;13(4):1238-45. PubMed PMID: 17317835.

5: Guo F, Letrent SP, Sharma A. Population pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors. Cancer Chemother Pharmacol. 2007 Nov;60(6):799-809. Epub 2007 Feb 7. PubMed PMID: 17285315.